molecular formula C6H8N2O2 B1587528 3-Ethyl-1H-pyrazole-5-carboxylic acid CAS No. 4027-59-2

3-Ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1587528
CAS RN: 4027-59-2
M. Wt: 140.14 g/mol
InChI Key: WCQYJWRMYFJLRQ-UHFFFAOYSA-N
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Description

“3-Ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues has been reported .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-1H-pyrazole-5-carboxylic acid” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C8H12N2O2 .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-1H-pyrazole-5-carboxylic acid” include its molecular formula (C8H12N2O2), average mass (168.193 Da), and monoisotopic mass (168.089874 Da) . It appears as white to cream or pale yellow crystals or powder .

Scientific Research Applications

Synthesis and Structural Diversity

Research has highlighted the synthesis and structural diversity of coordination polymers constructed from pyrazole-carboxylic acid derivatives. For example, Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands through a two-step process, leading to the assembly of chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These compounds exhibited unique thermal and luminescence properties, demonstrating potential applications in materials science (Cheng et al., 2017).

Novel Syntheses of Heterocyclic Compounds

Ghaedi et al. (2015) achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process facilitated the preparation of new N-fused heterocycle products in good to excellent yields, indicating the versatility of pyrazole-carboxylic acid derivatives in synthesizing complex organic molecules (Ghaedi et al., 2015).

Functionalization Reactions for Condensed Pyrazoles

Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of condensed pyrazoles. This work demonstrates the utility of pyrazole-carboxylic acid derivatives in constructing complex heterocyclic structures, which could have applications in pharmaceutical research and materials science (Arbačiauskienė et al., 2011).

Nonlinear Optical Materials

Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using the open-aperture z-scan technique. Their findings suggest potential applications for these compounds in optical limiting, highlighting the importance of pyrazole-carboxylic acid derivatives in the development of new materials for photonics and optoelectronics (Chandrakantha et al., 2013).

Electrochemiluminescence Applications

Feng et al. (2016) synthesized transition metal complexes with ligands derived from pyrazolecarboxylic acid and investigated their electrochemiluminescence (ECL) properties. The complexes showed highly intense ECL in DMF solution, indicating their potential use in ECL-based sensing and imaging applications (Feng et al., 2016).

Safety And Hazards

“3-Ethyl-1H-pyrazole-5-carboxylic acid” may cause serious eye irritation and respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “3-Ethyl-1H-pyrazole-5-carboxylic acid” could involve its use in these areas.

properties

IUPAC Name

5-ethyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-5(6(9)10)8-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQYJWRMYFJLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406774
Record name 3-Ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1H-pyrazole-3-carboxylic Acid

CAS RN

4027-59-2
Record name 5-Ethyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4027-59-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1H-pyrazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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